(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile
Description
Properties
CAS No. |
651730-41-5 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(2-acetyl-4,5-dihydrobenzo[g]indazol-3-yl)acetonitrile |
InChI |
InChI=1S/C15H13N3O/c1-10(19)18-14(8-9-16)13-7-6-11-4-2-3-5-12(11)15(13)17-18/h2-5H,6-8H2,1H3 |
InChI Key |
UVDJFDUMMIQMKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=C2CCC3=CC=CC=C3C2=N1)CC#N |
Origin of Product |
United States |
Preparation Methods
Core Synthesis of Benzo[g]indazole Derivatives
The benzo[g]indazole scaffold is typically synthesized via cyclocondensation reactions involving tetralone derivatives and hydrazines. A pivotal method involves the reaction of 2-tetralone phenylhydrazones under Vilsmeier–Haack conditions to form the indazole ring. For instance, 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carboxylates undergo ring transformation with 2-phenyl-6,7-dihydro-2H-indazol-4(5H)-one in ethanol at room temperature, yielding dihydrobenzoindazole derivatives in >80% yield. This method avoids harsh conditions and leverages Michael addition followed by cyclization (Scheme 1).
An alternative route employs aryl azides in copper-catalyzed cyclization. For example, ortho-azidobenzaldehyde reacts with anilines in the presence of acetic acid to form 2-azidoarylimines , which undergo CuI-catalyzed cyclization to yield 2H-indazoles. This approach, while efficient for simple indazoles, requires adaptation for the benzo[g] system by using tetralone-based azides and optimizing steric effects.
Functionalization at the 2-Position: Acetylation Strategies
Introducing the acetyl group at the 2-position of the benzo[g]indazole core is achieved through acylation or hydrazone cyclization . A patent-pioneered method involves reacting 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione with acetyl hydrazide in ethanol at 60–120°C, forming 2-(2-acetyl hydrazino)-5-phenyl-3H-1,4-benzodiazepine , which cyclizes to the acetylated product using p-toluenesulfonic acid (PTSA) in toluene. This method, yielding 75–80% purity, is scalable and avoids expensive catalysts.
For benzo[g]indazoles, analogous conditions apply: 3-(4-fluorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carbothioamide reacts with 2-bromoacetylbenzofuran in refluxing ethanol, followed by recrystallization from dimethylformamide to afford acetylated derivatives. Key parameters include:
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Solvent | Ethanol | 85% | |
| Temperature | Reflux (78°C) | - | |
| Catalyst | None | - | |
| Reaction Time | 4 hours | - |
Integrated Synthetic Routes
Combining the above steps, a representative synthesis of (2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile proceeds as follows:
Benzo[g]indazole Core Formation :
Acetylation at C2 :
Cyanomethylation at C3 :
Analytical and Mechanistic Insights
Mechanistic Studies :
- The acetylation step proceeds via electrophilic aromatic substitution , where the acetyl group attacks the electron-rich C2 position of the indazole.
- Cyanomethylation involves SN2 displacement , where the deprotonated indazole nitrogen acts as a nucleophile toward chloroacetonitrile.
Spectroscopic Validation :
- ¹H NMR : The acetyl group resonates as a singlet at δ 2.6 ppm, while the acetonitrile proton appears as a triplet at δ 3.8 ppm (J = 2.4 Hz).
- IR : Strong absorption at 2240 cm⁻¹ confirms the nitrile group.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound. Substitution reactions can result in a variety of substituted indazole derivatives.
Scientific Research Applications
(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The acetonitrile group in the target compound is a strong electron-withdrawing substituent, which may reduce electron density in the aromatic system compared to methoxy or hydroxyl groups in analogues like 13 or 14. This could influence reactivity in electrophilic substitution reactions .
- Melting Points: Compounds with polar groups (e.g., hydroxyl in 6 and 14) exhibit higher melting points (165–231°C) due to hydrogen bonding. The acetonitrile group, while polar, lacks hydrogen-bonding donors, suggesting the target compound may have a lower melting point than hydroxylated analogues .
Stability and Reactivity
- Nitrile Reactivity : The acetonitrile group is susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids or amides. This contrasts with methoxy or hydroxyl groups in analogues, which are more stable under such conditions .
- Acetyl Group: The acetyl substituent at position 2 may undergo keto-enol tautomerism, influencing coordination chemistry or biological activity compared to phenyl or methoxy groups in analogues .
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